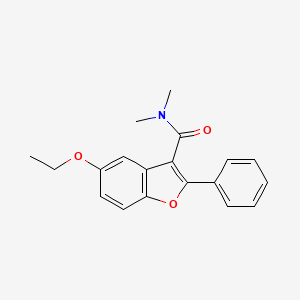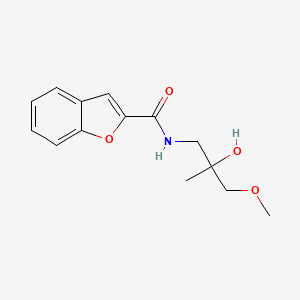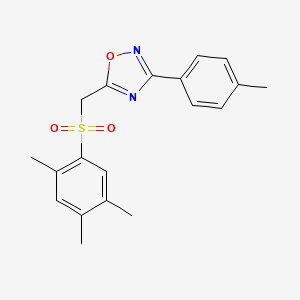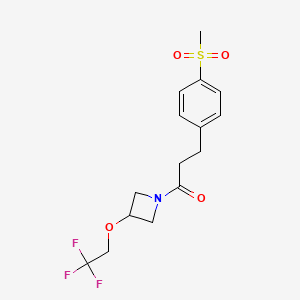![molecular formula C15H15F3N2O B2785516 N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 2224228-48-0](/img/structure/B2785516.png)
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, also known as CTAP, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. CTAP is a cyclic peptide that acts as a selective antagonist for the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction.
Mechanism of Action
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide acts as a selective antagonist for the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction. N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide binds to the μ-opioid receptor and blocks the activation of the receptor by endogenous opioids, such as endorphins, and exogenous opioids, such as morphine. This results in a decrease in the analgesic and addictive effects of opioids.
Biochemical and physiological effects:
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has been shown to have potent analgesic effects in animal models of pain. Additionally, N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is its selectivity for the μ-opioid receptor, which makes it a promising candidate for the development of new pain medications that do not have the adverse side effects associated with traditional opioids. Additionally, N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, which suggests that it may have potential applications in the treatment of addiction. However, the synthesis of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a complex process that requires expertise in organic chemistry, which may limit its availability for lab experiments.
Future Directions
There are several future directions for the research on N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide. One potential direction is the development of new pain medications that are based on the structure of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide. Another potential direction is the investigation of the potential applications of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide in the treatment of addiction. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide in animal models of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves the condensation of a cyanomethyl ketone with a cyclopentanone derivative in the presence of a Lewis acid catalyst. The resulting compound is then subjected to a series of reactions to form the final product. The synthesis of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has been extensively studied for its potential applications in various fields, including pain management, addiction, and neurodegenerative diseases. N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has been shown to be a potent and selective antagonist for the μ-opioid receptor, which makes it a promising candidate for the development of new pain medications that do not have the adverse side effects associated with traditional opioids. Additionally, N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, which suggests that it may have potential applications in the treatment of addiction.
properties
IUPAC Name |
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)12-5-3-4-11(10-12)14(6-1-2-7-14)13(21)20-9-8-19/h3-5,10H,1-2,6-7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYWZCDPMPZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)


![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785443.png)
![12-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2785445.png)
![Methyl (E)-4-[2-(3-fluorophenyl)-4-oxo-5,6,7,9-tetrahydro-3H-pyrimido[4,5-c]azepin-8-yl]-4-oxobut-2-enoate](/img/structure/B2785448.png)


![N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide](/img/structure/B2785452.png)
![6-{5-[(E)-2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2785453.png)
